7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
7-chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N5/c1-14-5-7-15(8-6-14)13-29-22-19-12-18(25)9-10-20(19)33-23(30-22)21(31-32-33)16-3-2-4-17(11-16)24(26,27)28/h2-12H,13H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVTKGKILWPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound belongs to the quinazoline family, characterized by a triazole moiety which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties, enzyme inhibition, and potential therapeutic uses.
Anticancer Activity
Recent research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human cancer cell lines such as MCF-7 (breast), HCT116 (colon), and HepG2 (liver). The results indicated that it possesses moderate to high cytotoxic potential with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (μM) | Comparison Drug | IC50 Value (μM) |
|---|---|---|---|
| MCF-7 | 21.29 | Doxorubicin | 1.66 |
| HCT116 | 10.72 | Sorafenib | 17.3 |
| HepG2 | 17.48 | Doxorubicin | 1.21 |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes:
- EGFR Inhibition : Quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression. The compound exhibited an IC50 value in the nanomolar range against EGFR.
- Carbonic Anhydrase Inhibition : Studies have shown that similar compounds can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance, with implications in cancer therapy.
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to our compound:
- Gonçalves Nunes et al. (2023) : This study synthesized various quinazoline derivatives and assessed their anticancer activities against multiple cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis.
- Recent Advances on Quinazoline Derivatives : A review highlighted the therapeutic potential of quinazoline compounds in treating breast and lung cancers, emphasizing their role as EGFR inhibitors.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Estimated based on formula.
Substituent Effects on Physicochemical Properties
Halogen and Trifluoromethyl Groups
- The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 6.1 in related compounds ) compared to non-fluorinated analogues (e.g., 3-(3-methylphenyl) in , logP ≈ 5.2).
- Chlorine at position 7 enhances metabolic stability but may reduce solubility compared to methoxy-substituted derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
